molecular formula C6H8ClN2OP B2572993 2-chloro-5-(dimethylphosphoryl)pyrimidine CAS No. 2551118-33-1

2-chloro-5-(dimethylphosphoryl)pyrimidine

Cat. No.: B2572993
CAS No.: 2551118-33-1
M. Wt: 190.57
InChI Key: AANBIBIOBBXKEK-UHFFFAOYSA-N
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Description

2-chloro-5-(dimethylphosphoryl)pyrimidine is a useful research compound. Its molecular formula is C6H8ClN2OP and its molecular weight is 190.57. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-(dimethylphosphoryl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-(dimethylphosphoryl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-dimethylphosphorylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN2OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANBIBIOBBXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN2OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551118-33-1
Record name 2-chloro-5-(dimethylphosphoryl)pyrimidine
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Structure Activity Relationship Sar Studies of 2 Chloro 5 Dimethylphosphoryl Pyrimidine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Core on SAR

The pyrimidine ring is a versatile scaffold in medicinal chemistry, and substitutions at its various positions can dramatically alter its interaction with biological targets. For derivatives of 2-chloro-5-(dimethylphosphoryl)pyrimidine, the interplay between the substituents is key to its molecular recognition and biological effects.

Studies on substituted pyrimidines have shown that a chloro group at the C2 position can lead to a shortening of the adjacent C-N bonds within the ring. scispace.com This alteration in bond length and the resulting change in the geometry of the pyrimidine core can affect how the molecule fits into a binding pocket. Furthermore, the C2-chloro group can act as a key anchoring point through halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site. The directionality and strength of halogen bonds can contribute significantly to the binding affinity and selectivity of a ligand. In nucleophilic aromatic substitution reactions, the C2 position of pyrimidines is generally less reactive than the C4 position, which can be a consideration in the synthesis of more complex derivatives. stackexchange.com

The dimethylphosphoryl group at the C5 position is a distinctive feature that can profoundly influence the SAR of this class of compounds. The phosphonate (B1237965) moiety is often used in drug design as a bioisosteric replacement for a phosphate (B84403) group, mimicking its tetrahedral geometry and ability to act as a hydrogen bond acceptor. nih.govfrontiersin.org The oxygen atoms of the phosphoryl group can form strong hydrogen bonds with amino acid residues such as arginine, lysine, and serine in a protein's active site.

This group also introduces significant polarity and can enhance the solubility of the molecule. The presence of the dimethylphosphoryl group can orient the molecule within a binding site to facilitate other crucial interactions. The phosphorus atom and its attached methyl groups also contribute to the steric bulk of the molecule, which can influence selectivity by preventing binding to off-target proteins with smaller binding pockets.

The introduction of further substituents at the C4 and C6 positions of the 2-chloro-5-(dimethylphosphoryl)pyrimidine core can be used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the molecule. The electronic nature of these substituents can either enhance or diminish the electron-withdrawing effect of the C2-chloro group, thereby modulating the reactivity and binding properties of the pyrimidine ring. researchgate.netcsu.edu.au

For example, introducing an electron-donating group at C4 or C6 could increase the electron density of the ring and potentially alter its stacking interactions with aromatic residues in a binding site. Conversely, an electron-withdrawing group could further decrease the ring's electron density. The steric properties of these substituents are also critical. Bulky groups at C4 or C6 can create steric hindrance that may either be beneficial for selectivity or detrimental to binding affinity, depending on the topology of the target's active site.

Table 1: Illustrative SAR of Substitutions at C4 and C6 of a Hypothetical 2-Chloro-5-(dimethylphosphoryl)pyrimidine Scaffold

PositionSubstituent (R)Presumed Effect on ActivityRationale
C4/C6-HBaseline ActivityUnsubstituted positions serve as a reference.
C4/C6-NH2Potential IncreaseCan act as a hydrogen bond donor, enhancing target interaction.
C4/C6-CH3VariableSmall alkyl group may provide beneficial hydrophobic interactions or cause minor steric hindrance.
C4/C6-PhenylPotential IncreaseCan engage in π-stacking interactions with aromatic residues in the binding site.
C4/C6-t-ButylPotential DecreaseBulky group may cause significant steric clashes, preventing optimal binding.

Modifications of the Dimethylphosphoryl Group: SAR Implications

Modification of the dimethylphosphoryl group itself offers another avenue for optimizing the SAR of these compounds. Altering the alkyl groups on the phosphorus atom can modulate the steric bulk and lipophilicity of this moiety. For instance, replacing the methyl groups with larger alkyl groups, such as ethyl or isopropyl, would increase the steric hindrance and could enhance selectivity for targets with accommodating binding pockets.

Furthermore, the phosphonate can be converted to a phosphonic acid, introducing a negative charge at physiological pH. This could lead to strong ionic interactions with positively charged residues in a binding site. Prodrug strategies, such as esterification of the phosphonate, are also a common approach to improve cell permeability, with the ester groups being cleaved by intracellular enzymes to release the active phosphonate. nih.gov

Table 2: Illustrative SAR of Modifications to the Phosphoryl Group

ModificationPresumed Effect on ActivityRationale
P(O)(OCH3)2 (Dimethylphosphonate)Baseline ActivityParent moiety for comparison.
P(O)(OH)2 (Phosphonic Acid)Potential Increase in PotencyCan form strong ionic interactions with the target. May have reduced cell permeability.
P(O)(OEt)2 (Diethylphosphonate)VariableIncreased lipophilicity may improve cell penetration. Increased steric bulk could affect binding.
P(O)(NH2)2 (Phosphonic Diamide)VariableAlters hydrogen bonding capacity and charge distribution.

Correlation of Electronic and Steric Parameters with Observed Reactivity and Interactions

Quantitative structure-activity relationship (QSAR) studies are valuable for correlating the electronic and steric properties of molecules with their biological activity. nih.govnih.gov For 2-chloro-5-(dimethylphosphoryl)pyrimidine derivatives, parameters such as Hammett constants (σ) for substituents on the pyrimidine ring can quantify their electron-donating or -withdrawing effects. Steric parameters, like Taft's steric parameter (Es) or molecular volume, can describe the bulk of different substituents.

A QSAR model for this class of compounds could reveal, for instance, that a more negative electrostatic potential on the phosphoryl oxygen atoms correlates with higher activity, suggesting the importance of hydrogen bonding. Similarly, a model might show that a certain range of molecular volumes for substituents at C4 and C6 is optimal for fitting into a specific binding pocket. These computational models can guide the design of new derivatives by predicting their activity before synthesis. mdpi.com

Applications of 2 Chloro 5 Dimethylphosphoryl Pyrimidine in Advanced Organic Synthesis and Materials Science

Potential in Advanced Materials and Optoelectronic Applications

Development of Pyrimidine-Based Organic Chromophores

The inherent electron-deficient nature of the pyrimidine (B1678525) ring makes it an attractive component in the design of organic chromophores, particularly for applications in optoelectronics. The introduction of a dimethylphosphoryl group at the 5-position and a reactive chloro group at the 2-position of the pyrimidine nucleus offers a unique combination of properties and synthetic handles for the development of sophisticated chromophoric systems.

While direct utilization of 2-chloro-5-(dimethylphosphoryl)pyrimidine in published chromophore synthesis is not yet widely documented, the reactivity of the 2-chloro substituent provides a clear pathway for its integration into larger π-conjugated systems. The chloro group is a good leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of various auxochromic and chromophoric moieties.

Table 1: Potential Synthetic Routes for Pyrimidine-Based Chromophores

Reactant 1Reactant 2Reaction TypePotential Chromophore Feature
2-chloro-5-(dimethylphosphoryl)pyrimidineArylaminesNucleophilic Aromatic SubstitutionDonor-Acceptor System
2-chloro-5-(dimethylphosphoryl)pyrimidineOrganoboron ReagentsSuzuki CouplingExtended π-Conjugation
2-chloro-5-(dimethylphosphoryl)pyrimidineTerminal AlkynesSonogashira CouplingLinear π-Conjugated System

The dimethylphosphoryl group, a strong electron-withdrawing group, is expected to significantly influence the photophysical properties of the resulting chromophores. Its presence can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially leading to red-shifted absorption and emission spectra. Furthermore, the phosphonate (B1237965) moiety can enhance the solubility of the chromophores in organic solvents and may also serve as a coordination site for metal ions, opening avenues for the creation of phosphorescent materials.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The incorporation of functionalized building blocks into COF structures is a key strategy for tailoring their properties.

The bifunctional nature of 2-chloro-5-(dimethylphosphoryl)pyrimidine presents intriguing possibilities for its use in COF synthesis. The reactive 2-chloro group can be envisioned as a site for post-synthetic modification of a pre-formed COF. In this approach, a COF with nucleophilic sites could be treated with 2-chloro-5-(dimethylphosphoryl)pyrimidine to introduce the dimethylphosphoryl-pyrimidine moiety onto the framework's pores. This strategy allows for the precise installation of functionality without altering the underlying crystalline structure of the COF.

Alternatively, while not yet demonstrated, derivatives of 2-chloro-5-(dimethylphosphoryl)pyrimidine could potentially serve as monomers for the de novo synthesis of COFs. For instance, the chloro group could be replaced with other reactive functionalities, such as amines or aldehydes, that are commonly used in COF synthesis.

The presence of the dimethylphosphoryl group within the COF structure would be expected to impart several beneficial properties. The polar nature of the phosphonate group could enhance the affinity of the COF for polar guest molecules, such as carbon dioxide. Moreover, recent research has highlighted the potential of polyphosphonate COFs, constructed from phosphonic acid monomers, for applications requiring high stability. These frameworks are formed through the condensation of phosphonic acids to create P-O-P linkages. While this represents a different synthetic strategy, it underscores the value of incorporating phosphorus-based functionalities into COF architectures.

Table 2: Potential Strategies for Incorporating 2-chloro-5-(dimethylphosphoryl)pyrimidine into COFs

StrategyDescriptionPotential Advantage
Post-Synthetic ModificationReaction of 2-chloro-5-(dimethylphosphoryl)pyrimidine with a pre-formed COF containing nucleophilic sites.Precise functionalization of the COF pores.
Monomer SynthesisConversion of the 2-chloro group to a functionality suitable for COF polymerization (e.g., amine, aldehyde).Direct incorporation of the dimethylphosphoryl-pyrimidine unit into the COF backbone.

Future Directions and Research Perspectives

Exploration of Novel and Efficient Synthetic Routes for Phosphorylpyrimidines

The development of robust and efficient synthetic methodologies is the bedrock of chemical innovation. For 2-chloro-5-(dimethylphosphoryl)pyrimidine and its analogs, future research will likely focus on pioneering new synthetic pathways that offer improvements in yield, selectivity, and environmental impact over classical methods.

One primary avenue for exploration is the refinement of transition-metal-catalyzed cross-coupling reactions. The Hirao reaction, a palladium-catalyzed phosphonylation of aryl halides, stands as a key potential method for forging the C-P bond on the pyrimidine (B1678525) ring. nih.gov Future work could focus on developing novel catalyst systems, perhaps incorporating specialized phosphine (B1218219) ligands, to improve reaction efficiency and broaden the substrate scope to include more complex pyrimidine precursors. rsc.orgrsc.org

Another classic yet powerful tool is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl or aryl halide. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.com While typically effective for alkyl halides, its application to heteroaryl chlorides like 2,5-dichloropyrimidine (B52856) can be challenging, often requiring high temperatures. Research into Lewis acid-mediated or photochemically-assisted Arbuzov reactions could provide milder and more efficient pathways to the target compound. organic-chemistry.orgnih.gov

A comparative overview of potential future synthetic strategies is presented below.

Synthetic StrategyPotential PrecursorsKey Advantages for Future ResearchAreas for Optimization
Palladium-Catalyzed Phosphonylation (Hirao Reaction)2,5-Dihalopyrimidine + Dimethyl phosphiteHigh functional group tolerance; direct C-P bond formation.Catalyst stability and cost; ligand design for improved reactivity.
Michaelis-Arbuzov Reaction2,5-Dichloropyrimidine + Trimethyl phosphiteAtom-economical; well-established fundamental reaction. wikipedia.orgHarsh reaction conditions; potential for side reactions with heteroaryl substrates.
Nickel-Catalyzed Cross-Coupling2-Chloro-5-iodopyrimidine + Phosphorylating agentCost-effective metal catalyst; unique reactivity profile.Catalyst sensitivity; optimization of reaction conditions.

Integration of Advanced Computational Techniques for Predictive Chemistry

The synergy between experimental and computational chemistry has become a powerful engine for discovery. For a molecule like 2-chloro-5-(dimethylphosphoryl)pyrimidine, in silico methods can provide profound insights, guiding experimental design and accelerating the pace of research.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry that can be employed to predict a wide range of molecular properties. dergipark.org.trmdpi.com Future studies could use DFT to calculate the geometric structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational spectra of the title compound. nih.govnih.gov Such calculations can help rationalize the compound's reactivity, for instance, by mapping the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Furthermore, computational modeling can be used to explore reaction mechanisms. mdpi.com For example, DFT calculations could elucidate the transition states and energy profiles for the nucleophilic aromatic substitution (SNAr) at the C2 position, providing a theoretical basis for its observed reactivity compared to other positions on the pyrimidine ring. stackexchange.com Molecular dynamics (MD) simulations could also be used to study the compound's behavior in different solvent environments or its interaction with biological macromolecules, offering predictions about its potential applications in materials science or medicinal chemistry. rsc.orgresearchgate.net

Computational MethodPredicted Property / ApplicationPotential Impact on Research
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energetics. nih.govresearchgate.netRationalizes chemical reactivity and guides synthetic efforts.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, electronic transitions.Predicts photophysical properties for materials science applications.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and intermolecular interactions.Provides deeper understanding of structural stability and non-covalent interactions.
Molecular Docking & MD SimulationsBinding affinity to target proteins, conformational dynamics. rsc.orgmdpi.comAssesses potential as a bioactive agent or enzyme inhibitor.

Discovery of Unprecedented Chemical Transformations of the Compound

The bifunctional nature of 2-chloro-5-(dimethylphosphoryl)pyrimidine, possessing both an electrophilic C-Cl bond and a modifiable P=O group, opens the door to a wealth of unexplored chemical transformations.

The C2-chloro group is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The electron-withdrawing nature of the pyrimidine nitrogens and the phosphoryl group should activate this position for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. lookchem.comresearchgate.net Future research could explore these reactions to generate libraries of novel 2,5-disubstituted pyrimidines, which are common scaffolds in pharmaceuticals. nih.gov Investigating the competition and selectivity between SNAr and palladium-catalyzed cross-coupling reactions at this site would also be a fruitful area of study. nih.govchemrxiv.org

The dimethylphosphoryl group itself offers avenues for novel transformations. While robust, the P-C bond can participate in various reactions, and the P=O unit can be functionalized. For instance, reduction of the phosphoryl group could lead to phosphine derivatives, which are valuable as ligands in catalysis. Moreover, exploring dearomatization reactions of the pyrimidine ring, potentially influenced or directed by the phosphoryl substituent, could lead to unique three-dimensional molecular structures that are currently difficult to access. researchgate.net

Reactive SitePotential TransformationResulting Molecular ClassPotential Application Area
C2-Chloro GroupNucleophilic Aromatic Substitution (SNAr)2-Amino/Alkoxy/Thio-5-phosphorylpyrimidinesMedicinal Chemistry, Agrochemicals
C2-Chloro GroupSuzuki or Stille Cross-Coupling2-Aryl/Vinyl-5-phosphorylpyrimidinesMaterials Science, Organic Electronics
Dimethylphosphoryl GroupReduction of P=O(2-Chloropyrimidin-5-yl)dimethylphosphineLigand Synthesis for Catalysis
Pyrimidine RingDearomatization ReactionsSubstituted DihydropyrimidinesNovel Bioactive Scaffolds

Expanding the Utility in Enabling Technologies for Chemical Research

Enabling technologies are tools and platforms that accelerate scientific discovery. 2-Chloro-5-(dimethylphosphoryl)pyrimidine and its derivatives have the potential to contribute to several such areas.

In catalysis, organophosphorus compounds are ubiquitous as ligands for transition metals. The synthesis of phosphine derivatives from the title compound could yield novel ligands for cross-coupling, hydrogenation, or other important industrial processes. The pyrimidine backbone could offer unique electronic and steric properties compared to traditional phosphine ligands.

In materials science, the rigid, electron-deficient pyrimidine core combined with the polar phosphoryl group makes this scaffold an interesting building block for functional materials. For example, it could be incorporated as a linker in the synthesis of Metal-Organic Frameworks (MOFs), potentially imparting unique catalytic or gas sorption properties to the resulting material. nih.govnih.gov

Finally, in the realm of chemical biology, phosphorylated molecules often play roles as enzyme inhibitors or probes to study biological processes. nih.govfrontiersin.org The pyrimidine scaffold is a well-known "privileged structure" in drug discovery. The introduction of a phosphonate (B1237965) group could lead to derivatives that act as mimics of phosphate-containing biomolecules, enabling their use as chemical probes or therapeutic leads targeting kinases or phosphatases.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-(dimethylphosphoryl)pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Chloropyrimidine derivatives are typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents. For example, substituted pyrimidines are often prepared by reacting carbonyl precursors with phosphorus oxychloride under reflux conditions . Optimization involves adjusting reaction temperature (e.g., 80–120°C), stoichiometry of reagents, and catalysts (e.g., DMF as a Lewis acid). Post-reaction quenching with ice-water and purification via recrystallization or column chromatography are critical for isolating the product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-chloro-5-(dimethylphosphoryl)pyrimidine?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and electronic environments), FT-IR (to identify phosphoryl and C-Cl stretches), and mass spectrometry (for molecular weight validation) is recommended. For example, NMR chemical shifts for phosphoryl groups typically appear downfield (δ ~30–40 ppm for ³¹P NMR) . Elemental analysis further verifies purity. Comparative studies with similar compounds (e.g., 5-fluoropyrimidines) highlight the utility of multi-technique validation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 2-chloro-5-(dimethylphosphoryl)pyrimidine?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) can calculate HOMO-LUMO gaps to assess charge-transfer potential and natural bond orbital (NBO) analysis to evaluate hyperconjugative interactions. For example, in a related pyrimidine derivative, the HOMO-LUMO gap (ΔE = 4.89 eV) indicated moderate reactivity, while NBO analysis revealed stabilization via σ→σ* interactions . Solvent effects (e.g., polarizable continuum models) and vibrational frequency calculations validate experimental IR/Raman spectra .

Q. What strategies resolve discrepancies between experimental and computational data regarding molecular geometry?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., phosphoryl P=O vs. computational values) can arise from basis set limitations or crystal-packing effects. To resolve these:
  • Compare X-ray crystallography data (e.g., from SHELX-refined structures ) with multiple DFT functionals (e.g., B3LYP vs. M06-2X).
  • Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points .
  • Re-examine experimental conditions (e.g., temperature during crystallography) that may distort geometry .

Q. How do intermolecular interactions influence the crystal packing of 2-chloro-5-(dimethylphosphoryl)pyrimidine?

  • Methodological Answer : Hydrogen bonding (O–H⋯N) and C–H⋯O contacts dominate supramolecular architectures. For instance, in 2-chloro-5-(3-hydroxy-3-methylbutynyl)pyrimidine, O–H⋯N bonds form infinite chains, while C–H⋯O interactions stabilize layered packing . Graph set analysis (e.g., Etter’s rules ) classifies these patterns (e.g., R₂²(8) motifs). Synchrotron X-ray diffraction or neutron scattering can resolve weak interactions missed in standard datasets.

Q. What in vitro assays evaluate the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer : β-glucuronidase inhibition assays (IC₅₀ determination via spectrophotometry) and docking studies (AutoDock Vina) are standard for pyrimidine derivatives . For kinase targets (e.g., Jak2), cell proliferation assays (MTT) and Western blotting for phosphorylated STAT proteins validate efficacy . Dose-response curves and competitive binding studies (e.g., SPR) further quantify affinity.

Data Contradiction Analysis

  • Example : Conflicting reports on phosphoryl group reactivity in nucleophilic substitutions.
    • Resolution : Systematically vary leaving groups (e.g., Cl vs. F) and measure reaction kinetics under controlled conditions (e.g., anhydrous DMF, 60°C). Compare with computational predictions of leaving group ability (e.g., via Fukui indices) .

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